4-Chloro-2-(chloromethyl)-1,3-benzoxazole
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Overview
Description
4-Chloro-2-(chloromethyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two chlorine atoms, one attached to the benzene ring and the other to the methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole ring can also interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methylquinazoline
- 4-Chloro-2-methylbenzoxazole
- 2-Chloromethylbenzoxazole
Uniqueness
4-Chloro-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a chloro substituent on the benzoxazole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOLXQHWAPRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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